![molecular formula C13H13N3O3 B7468100 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine](/img/structure/B7468100.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine, also known as JNJ-31020028, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is primarily expressed in the brain. PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neurons, which are important signaling molecules involved in neurotransmission and synaptic plasticity. By inhibiting PDE10A, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine increases the levels of cAMP and cGMP, leading to improved neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of cAMP and cGMP in the brain, improve neurotransmission and synaptic plasticity, reduce neuroinflammation, and reduce neurodegeneration. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its selective inhibition of PDE10A, which allows for targeted modulation of neurotransmission and synaptic plasticity in the brain. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine. One direction is the development of more potent and selective PDE10A inhibitors that can be used in clinical settings. Another direction is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine's potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects and safety of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine in humans.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine involves a series of chemical reactions, including the condensation of 4-methoxypyrimidine-2-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by reduction and amination steps. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-17-12-4-5-14-13(16-12)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXAJMYHODBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.